Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate
Overview
Description
Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a bicyclo[3.1.0]hexane core, which is a conformationally constrained bioisostere of cyclohexane, providing unique properties that can be exploited in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the use of rhodium-catalyzed cyclopropanation reactions. For example, the cyclopropanation of 2,5-dihydropyrroles with ethyl diazoacetate (EDA) can be conducted with dirhodium(II) catalysts . This method allows for the stereoselective synthesis of either the exo- or endo-isomers of the bicyclic compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the scalability of the rhodium-catalyzed cyclopropanation reaction suggests that it could be adapted for large-scale production, given the appropriate optimization of reaction conditions and catalyst loadings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as halides or amines can replace the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design, potentially leading to the development of new pharmaceuticals with improved efficacy and selectivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening in drug discovery.
Biological Studies: The compound can be used to study the interactions of bicyclic structures with biological targets, providing insights into their binding affinities and mechanisms of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate is not fully understood. its bicyclic structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through unique binding interactions. The constrained conformation of the bicyclo[3.1.0]hexane core can enhance binding affinity and selectivity, potentially leading to more effective and targeted biological activity.
Comparison with Similar Compounds
Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate can be compared with other bicyclic compounds, such as:
Bicyclo[3.1.0]hexane: A conformationally constrained isostere of cyclohexane, often used in drug design for its unique binding properties.
Cyclopropane: A simpler bicyclic structure that provides rigidity and stability in chemical compounds.
Azabicyclo[3.1.0]hexane:
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 3-phenylmethoxybicyclo[3.1.0]hexane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-2-18-16(17)15-13-8-12(9-14(13)15)19-10-11-6-4-3-5-7-11/h3-7,12-15H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVSDEXSIHSXFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CC(C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501198661 | |
Record name | Ethyl 3-(phenylmethoxy)bicyclo[3.1.0]hexane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501198661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820707-35-4 | |
Record name | Ethyl 3-(phenylmethoxy)bicyclo[3.1.0]hexane-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(phenylmethoxy)bicyclo[3.1.0]hexane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501198661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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